N-[4-(butan-2-yl)phenyl]-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(butan-2-yl)phenyl]-4-methyl-3-nitrobenzamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a nitro group, a methyl group, and a butan-2-yl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-4-methyl-3-nitrobenzamide typically involves the following steps:
Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Alkylation: The butan-2-yl group is introduced via Friedel-Crafts alkylation, where the benzene ring is treated with butan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The final step involves the formation of the amide bond. This is achieved by reacting the alkylated nitrobenzene with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a directing group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Electrophilic Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 4-amino-3-methylbenzamide.
Substitution: Various substituted nitrobenzamides.
Hydrolysis: 4-methyl-3-nitrobenzoic acid and butan-2-ylamine.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-4-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(tert-butyl)phenyl)-4-methyl-3-nitrobenzamide
- N-(4-(isopropyl)phenyl)-4-methyl-3-nitrobenzamide
- N-(4-(sec-butyl)phenyl)-4-methyl-3-nitrobenzamide
Uniqueness
N-[4-(butan-2-yl)phenyl]-4-methyl-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butan-2-yl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.
Properties
Molecular Formula |
C18H20N2O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C18H20N2O3/c1-4-12(2)14-7-9-16(10-8-14)19-18(21)15-6-5-13(3)17(11-15)20(22)23/h5-12H,4H2,1-3H3,(H,19,21) |
InChI Key |
VFIOZWHDMPRDDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.